Regiochemical Identity: 3-Carboxylate vs. 5-Carboxylate Isomerism Determines Lipophilicity and Target Engagement
The target compound bears a 3-carboxylate/5-(4-bromobenzyl) substitution pattern. In matched-pair analyses of 1,2,4-oxadiazoles, the 1,2,4-isomer consistently exhibits significantly higher lipophilicity (by approximately one log unit) compared to the 1,3,4-oxadiazole counterpart . While head-to-head data for the 3-carboxylate/5-aryl vs. 3-aryl/5-carboxylate regioisomers of this specific scaffold are not publicly available, the class-level evidence indicates that regioisomer identity is a primary determinant of log D, which in turn governs membrane permeability, plasma protein binding, and off-target promiscuity . The measured LogP of 2.60 for the target compound falls within a range consistent with oral bioavailability potential, whereas the alternative 3-(4-bromobenzyl)-5-carboxylate isomer is predicted to display a different log D profile .
| Evidence Dimension | Regioisomeric effect on lipophilicity (log D) |
|---|---|
| Target Compound Data | LogP = 2.60 (calculated) |
| Comparator Or Baseline | 1,3,4-Oxadiazole matched pair: approximately 1 log unit lower log D |
| Quantified Difference | ~1 log unit difference (class-level, 1,2,4- vs. 1,3,4-oxadiazole) |
| Conditions | AstraZeneca internal matched-pair analysis; computed LogP for target compound from Leyan datasheet |
Why This Matters
For medicinal chemistry programs, a one-log difference in lipophilicity can translate into a 10-fold change in membrane permeability, directly impacting bioavailability and requiring distinct formulation strategies.
